molecular formula C13H17N3O B11747975 1-ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine

1-ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11747975
M. Wt: 231.29 g/mol
InChI Key: MMHKWWSJGZQAAZ-UHFFFAOYSA-N
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Description

1-ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine is a chemical compound from the pyrazole class, which is a five-membered heterocycle containing two adjacent nitrogen atoms. Pyrazole derivatives are a pharmacologically significant active scaffold and are found in a wide range of established pharmaceutical agents, demonstrating diverse therapeutic activities . As such, this compound serves as a valuable building block in medicinal chemistry for the synthesis and development of new molecular entities. The primary application of this chemical is for non-human research. It is used by scientists as a key intermediate in organic synthesis and for exploring structure-activity relationships (SAR). Researchers utilize it in high-throughput screening assays to identify potential bioactive molecules and in developing novel compounds with targeted properties. Its structure, featuring a 1-ethyl-1H-pyrazol-4-amine core linked to a 2-methoxybenzyl group, makes it a versatile precursor for further chemical modification. WARNING: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Datasheet (SDS) before handling.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

1-ethyl-N-[(2-methoxyphenyl)methyl]pyrazol-4-amine

InChI

InChI=1S/C13H17N3O/c1-3-16-10-12(9-15-16)14-8-11-6-4-5-7-13(11)17-2/h4-7,9-10,14H,3,8H2,1-2H3

InChI Key

MMHKWWSJGZQAAZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

A common method involves reacting hydrazine derivatives with 1,3-diketones. For example:

  • 1,3-Diketone Preparation : Ethyl acetoacetate reacts with acetic anhydride to form a diketone intermediate.

  • Cyclization : Condensation with ethyl hydrazine in ethanol under reflux yields 1-ethyl-1H-pyrazol-4-amine.

Reaction Conditions :

  • Solvent: Ethanol or chloroform

  • Temperature: 80–100°C

  • Catalyst: p-Toluenesulfonic acid (p-TsOH)

  • Yield: 60–75%.

Functionalization of the Pyrazole Amine

The primary amine at the 4-position of the pyrazole undergoes alkylation or reductive amination to introduce the 2-methoxyphenylmethyl group.

Nucleophilic Substitution

Method :

  • Electrophile Preparation : 2-Methoxyphenylmethyl chloride is synthesized via chlorination of 2-methoxybenzyl alcohol using thionyl chloride.

  • Alkylation : 1-Ethyl-1H-pyrazol-4-amine reacts with the electrophile in the presence of a base (e.g., K₂CO₃).

Optimization :

  • Solvent : Dichloromethane (DCM) or acetonitrile

  • Base : Potassium carbonate or triethylamine

  • Temperature : 25–40°C

  • Yield : 50–65%.

Reductive Amination

Method :

  • Imine Formation : Condensation of 1-ethyl-1H-pyrazol-4-amine with 2-methoxybenzaldehyde in toluene.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) or hydrogenation with Pd/C reduces the imine to the secondary amine.

Conditions :

  • Catalyst : 10% Pd/C or NaBH₃CN

  • Pressure : 1–3 atm H₂ (for hydrogenation)

  • Yield : 70–85%.

One-Pot Synthesis Strategies

Industrial-scale processes often favor one-pot methodologies to reduce purification steps.

Tandem Cyclization-Alkylation

Procedure :

  • Cyclocondensation : Ethyl hydrazine reacts with ethyl acetoacetate in ethanol.

  • In Situ Alkylation : Direct addition of 2-methoxyphenylmethyl bromide and K₂CO₃ without isolating the pyrazole intermediate.

Advantages :

  • Reduced processing time

  • Higher overall yield (55–70%).

Purification and Characterization

Critical steps ensure product purity:

Column Chromatography

  • Stationary Phase : Silica gel (230–400 mesh)

  • Eluent : Petroleum ether/ethyl acetate (8:1 to 4:1 gradient)

  • Purity : >95% by HPLC.

Crystallization

  • Solvent : Ethyl acetate or isopropyl alcohol

  • Recovery : 80–90% crystalline product.

Characterization Data :

  • Melting Point : 178–180°C (hydrochloride salt)

  • IR (KBr) : 3006 cm⁻¹ (N-H stretch), 1613 cm⁻¹ (C=N)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, 2H, Ar-H), 4.10 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃).

Industrial-Scale Considerations

Cost-Effective Reagents

  • Ethyl Hydrazine : Preferred over costly hydrazine derivatives.

  • Solvent Recycling : Ethanol and DCM are distilled and reused.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Nucleophilic Substitution50–6590–95Moderate
Reductive Amination70–8595–99High
One-Pot Synthesis55–7085–90High

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenylmethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits a range of biological activities that make it a candidate for drug development. Its structure allows for interaction with various biological targets, particularly in the treatment of inflammatory diseases and cancer.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 1-ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine. Research indicates that this compound can inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, a study demonstrated that pyrazole derivatives could effectively target cancer cells by modulating signaling pathways associated with cell survival and apoptosis .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases . The inhibition of these cytokines can potentially alleviate conditions such as arthritis and other chronic inflammatory disorders.

The biological activity of 1-ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine is primarily attributed to its ability to interact with specific receptors and enzymes in the body.

Receptor Interactions

Studies have indicated that this compound can act as an antagonist at certain receptors, including histamine receptors, which play a role in allergic responses and inflammation . The ability to modulate receptor activity makes it a valuable candidate for developing new therapeutic agents.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes involved in disease processes. For example, it may inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response and pain pathways . This inhibition can lead to reduced inflammation and pain relief.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of 1-ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine, providing insights into its applications.

Synthesis and Characterization

A notable study involved the synthesis of this compound through a multi-step reaction involving appropriate precursors and conditions tailored to yield high purity . The characterization was performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis, confirming the compound's structure.

Pharmacological Evaluation

In pharmacological evaluations, 1-ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine was tested against various cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutic agents . Additionally, its anti-inflammatory activity was assessed using in vivo models where it exhibited promising results in reducing inflammation markers.

Data Table: Summary of Biological Activities

Activity Effect Reference
AnticancerInhibits proliferation
Anti-inflammatoryReduces cytokine production
Receptor antagonismModulates histamine receptors
Enzyme inhibitionInhibits COX enzymes

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as cyclooxygenase or kinases involved in cell signaling pathways.

    Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their distinguishing features:

Compound Name Substituent on Pyrazole (Position 1) N-Benzyl Substituent Molecular Weight (g/mol) Key Properties/Applications References
1-ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine Ethyl 2-Methoxyphenylmethyl 245.30 Potential CNS activity; synthetic intermediate
1-(2,2-difluoroethyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine 2,2-Difluoroethyl 2-Methoxyphenylmethyl 281.26 Enhanced electronegativity; improved metabolic stability
N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine Methyl 2-Bromophenylmethyl 280.15 Electron-withdrawing Br; possible halogen bonding
1-Ethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine Ethyl 1-Methylpyrazol-5-ylmethyl 205.26 Bidentate heterocyclic interactions; ligand in coordination chemistry
Key Observations:
  • Electron-Donating vs.
  • Fluorine Substitution : The difluoroethyl analogue exhibits increased electronegativity, which may enhance metabolic stability and membrane permeability compared to the ethyl variant .
  • Heterocyclic Substituents : Replacement of the phenyl group with a pyrazolylmethyl moiety (as in the 1-methylpyrazol-5-ylmethyl derivative) introduces additional hydrogen-bonding sites, relevant for targeting enzymes or receptors .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The ethyl group increases lipophilicity (logP ≈ 2.5) compared to methyl (logP ≈ 1.8), enhancing blood-brain barrier penetration .
  • Aromatic Interactions : The 2-methoxyphenyl group may engage in π-π stacking or hydrogen bonding, similar to NBOMe compounds (e.g., 25I-NBOMe), which target serotonin receptors .
  • Thermal Stability : Pyrazole amines generally exhibit melting points between 100–110°C, though halogenated variants (e.g., bromophenyl) may show higher stability .

Biological Activity

1-Ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine, a member of the pyrazole family, has garnered attention in medicinal chemistry due to its promising biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.

Chemical Structure and Properties

The molecular formula of 1-ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine is C14H20N3O, with a molecular weight of approximately 248.33 g/mol. Its structure consists of an ethyl group and a methoxyphenyl moiety attached to the pyrazole ring, contributing to its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound against various pathogens. The in vitro evaluation includes:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 µg/mL against several microbial strains, indicating potent antibacterial activity.
  • Biofilm Formation Inhibition : The compound was effective in inhibiting biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, which are critical in clinical infections .

Anti-inflammatory Effects

The anti-inflammatory potential of 1-ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine has been investigated through various assays. The compound demonstrates the ability to reduce inflammatory markers, making it a candidate for treating inflammatory diseases.

Anticancer Activity

The anticancer properties of this pyrazole derivative have also been extensively studied:

  • Cell Line Studies : In vitro studies showed that the compound effectively inhibits the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects involves inducing apoptosis and inhibiting cell cycle progression in cancer cells.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialMIC values: 0.22 - 0.25 µg/mL
Biofilm InhibitionEffective against S. aureus and S. epidermidis
Anti-inflammatoryReduction in inflammatory markers
AnticancerInhibition of MDA-MB-231 and HepG2 cells

Case Studies

  • Antimicrobial Evaluation :
    • A study evaluated five pyrazole derivatives, including our compound, showing that it significantly inhibited bacterial growth and biofilm formation .
  • Anticancer Research :
    • A recent investigation into the anticancer effects highlighted that the compound induced apoptosis in breast cancer cells, showcasing its potential as a therapeutic agent in oncology .

Q & A

Q. Structure-Activity Relationship (SAR) Table

Substituent PositionTarget Activity (IC50_{50}, µM)Key Interactions
2-MethoxyCOX-2: 12.3 ± 1.5Steric hindrance reduces binding affinity but improves selectivity
4-MethoxyCOX-2: 8.7 ± 0.9Enhanced π-π stacking with Tyr385
5-Fluoro (Analog)EGFR: 6.2 ± 0.7Halogen bonding with Cys797

Methodological Insight : Ortho-substitution (2-methoxy) reduces metabolic oxidation but may lower solubility, requiring formulation adjustments .

Basic: What are the key steps in designing a biological screening protocol for this compound?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus (MIC reported: 16 µg/mL) .
    • Anti-inflammatory : COX-2 inhibition ELISA with celecoxib as a positive control .
  • Cytotoxicity : MTT assay on HEK293 cells (CC50_{50} >100 µM indicates safety) .
  • Dose Range : Test 0.1–100 µM in triplicate; include vehicle (0.1% DMSO) and blank controls .

Advanced: How can low yields in multi-step synthesis be addressed through process optimization?

Methodological Answer:

  • Catalyst Screening : Replace Cs2_2CO3_3 with K3_3PO4_4 to reduce side reactions in benzylation steps .
  • Solvent-Free Conditions : Microwave-assisted synthesis reduces reaction time (30 min vs. 24 h) and improves yield by 15% .
  • Quench Optimization : Acidic workup (1M HCl) minimizes amine degradation during extraction .
  • Scale-Up : Continuous flow reactors achieve 90% conversion with residence times <10 min .

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